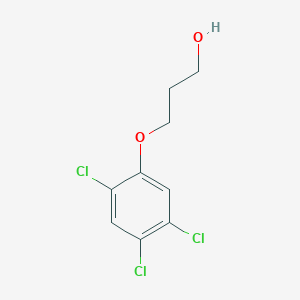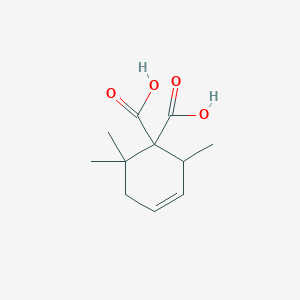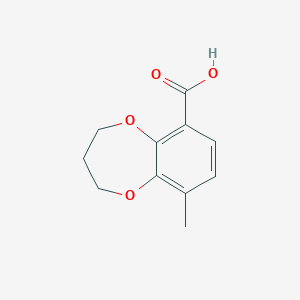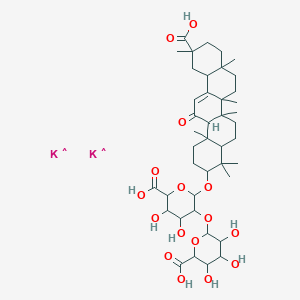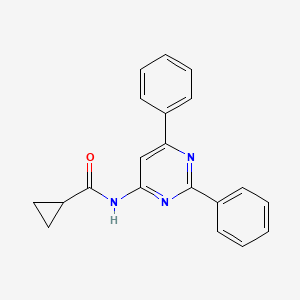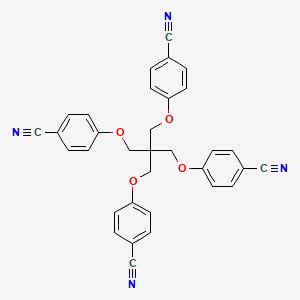
4,4'-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile is an organic compound with the chemical formula C33H24N4O4 and a molecular weight of 540.57 g/mol . This compound is typically an orange-yellow solid and is known for its unique structure and properties . It is primarily used as an intermediate in the synthesis of other compounds .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: Similar to oxidation, reduction reactions can occur, but detailed information on the reagents and conditions is limited.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the cyanophenoxy and benzonitrile groups .
Scientific Research Applications
4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research may investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar compounds to 4,4’-((2,2-Bis((4-cyanophenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzonitrile include:
Tetrakis((4-cyanophenoxy)methyl)methane: This compound has a similar structure but differs in the central core.
4,4’-((2,2-Bis((4-formylphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzaldehyde: This compound has formyl groups instead of cyanophenoxy groups.
4,4’-((2,2-Bis((4-carboxyphenoxy)methyl)propane-1,3-diyl)bis(oxy))dibenzoic acid: This compound has carboxyphenoxy groups instead of cyanophenoxy groups.
These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications .
Properties
Molecular Formula |
C33H24N4O4 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[3-(4-cyanophenoxy)-2,2-bis[(4-cyanophenoxy)methyl]propoxy]benzonitrile |
InChI |
InChI=1S/C33H24N4O4/c34-17-25-1-9-29(10-2-25)38-21-33(22-39-30-11-3-26(18-35)4-12-30,23-40-31-13-5-27(19-36)6-14-31)24-41-32-15-7-28(20-37)8-16-32/h1-16H,21-24H2 |
InChI Key |
BAMDFBYICWTXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(COC2=CC=C(C=C2)C#N)(COC3=CC=C(C=C3)C#N)COC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide](/img/structure/B12520907.png)
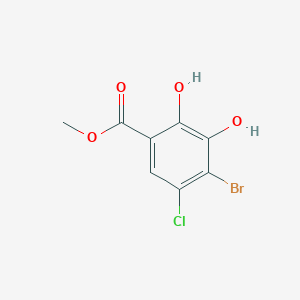
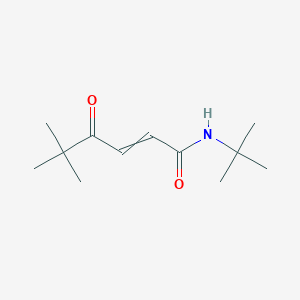
![6-Ethyl-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12520921.png)
![2-(6-Methoxy-3'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520922.png)
![2-[Methyl(propyl)amino]ethanol](/img/structure/B12520925.png)
![2-[(4-tert-Butylphenoxy)methyl]benzonitrile](/img/structure/B12520927.png)
![Methyl 2-[(4-methylphenyl)sulfonyl-[6-[(4-methylphenyl)sulfonylamino]acridin-3-yl]amino]acetate](/img/structure/B12520931.png)
